2-Amino-5-cyano-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-cyano-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPIIMYXBCWBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648913 | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871239-18-8 | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871239-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis and Conformational Landscape of 2-Amino-5-cyano-3-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Amino-5-cyano-3-methylbenzoic acid, a key intermediate in medicinal chemistry and materials science. While an experimentally determined crystal structure is not publicly available at the time of this publication, this document synthesizes theoretical knowledge and available data to predict its molecular geometry, conformational preferences, and spectroscopic characteristics. This guide also details established synthetic protocols and discusses the influence of its functional groups on the molecule's overall structure and potential interactions.

Introduction

This compound is a polysubstituted aromatic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Its structure, featuring amino, cyano, methyl, and carboxylic acid functional groups on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[3] Understanding the spatial arrangement of these groups and the molecule's conformational flexibility is crucial for designing new synthetic pathways and for predicting its binding affinity in drug discovery applications.

Predicted Molecular Structure and Conformation

In the absence of experimental X-ray crystallographic data, the conformation of this compound can be inferred from the fundamental principles of molecular geometry and the electronic effects of its substituents.

The central scaffold is a benzene ring, which is inherently planar. The substituents—amino (-NH₂), cyano (-CN), methyl (-CH₃), and carboxylic acid (-COOH)—will influence the planarity of the entire molecule. It is anticipated that the carboxylic acid group may be twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent amino group. Intramolecular hydrogen bonding between the amino group's hydrogen atoms and the carbonyl oxygen of the carboxylic acid could influence the orientation of the carboxylic acid group, favoring a more planar conformation.

The amino group is an activating, ortho-, para-directing group, while the cyano and carboxylic acid groups are deactivating, meta-directing groups.[3] The methyl group is a weakly activating, ortho-, para-directing group.[3] These electronic effects dictate the charge distribution around the aromatic ring and can influence intermolecular interactions in a solid-state packing or a solvated environment.

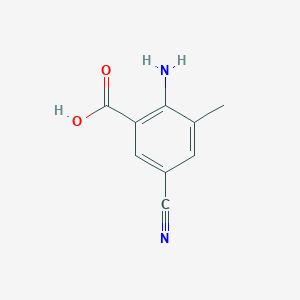

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed predictions from publicly available databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 87.1 Ų | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 871239-18-8 | PubChem[2] |

| SMILES | CC1=CC(=CC(=C1N)C(=O)O)C#N | PubChem[1] |

| InChI | InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13) | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, starting from a substituted toluene derivative. A common synthetic route involves the bromination of 2-amino-3-methylbenzoic acid followed by a cyanation reaction.

Synthesis Workflow

Caption: A typical synthetic route to the target compound.

Experimental Protocol: Bromination of 2-Amino-3-methylbenzoic acid

This protocol is based on methods described for the synthesis of related compounds.

-

Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as an aqueous solution.

-

Reagent Addition: At a controlled temperature (e.g., 30°C), slowly add a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). The activating effect of the amino group directs the electrophilic bromine to the para position (C5).[3]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the product, 2-amino-5-bromo-3-methylbenzoic acid, can be isolated by filtration and purified by recrystallization.

Experimental Protocol: Cyanation of 2-Amino-5-bromo-3-methylbenzoic acid

This protocol is adapted from the Rosenmund-von Braun reaction.

-

Reaction Setup: In a reaction vessel, combine the 2-amino-5-bromo-3-methylbenzoic acid precursor with copper(I) cyanide (CuCN). A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is typically used.[4]

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 170°C) for several hours with stirring.[4]

-

Reaction Monitoring: Track the consumption of the starting material and the formation of the product by TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into a solution of an aqueous base (e.g., ammonia) to complex with the copper salts. The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the carboxylic acid proton. The aromatic protons should appear as two distinct signals in the downfield region, with their coupling pattern revealing their relative positions on the ring. The methyl group protons would likely appear as a singlet, while the amine and carboxylic acid protons would be broad singlets that are exchangeable with D₂O.[3]

-

¹³C NMR: The carbon-13 NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the different carbon environments: aromatic carbons, the methyl carbon, the nitrile carbon, and the carboxyl carbon.[3]

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching vibrations from the amino group.

-

C≡N stretching from the cyano group.

-

C=O stretching from the carboxylic acid.

-

O-H stretching from the carboxylic acid.

-

C-H stretching from the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₉H₈N₂O₂. The fragmentation pattern would offer further structural information. A prominent molecular ion peak at an m/z of 176 would be expected.[3]

Conclusion

This compound is a valuable synthetic intermediate with a rich structural landscape dictated by its multiple functional groups. While a definitive solid-state structure from X-ray crystallography is currently unavailable, a combination of theoretical principles and spectroscopic data allows for a robust understanding of its molecular architecture. The synthetic pathways are well-established, enabling its accessibility for further research in drug discovery and materials science. Future studies to determine its experimental crystal structure would be invaluable for a more precise understanding of its conformational preferences and intermolecular interactions.

References

- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 871239-18-8 | Benchchem [benchchem.com]

- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

physicochemical properties of 2-Amino-5-cyano-3-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-cyano-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known (CAS No: 871239-18-8), a versatile organic compound with applications in chemical synthesis. It serves as a technical resource, presenting key data, standardized experimental protocols for property determination, and a visualization of its common synthesis pathway.

Core Physicochemical Properties

The following table summarizes the key . This data is essential for designing experimental conditions, predicting biological behavior, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.172 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 397.5 ± 42.0 °C at 760 mmHg | |

| Melting Point | Not Available | |

| Flash Point | 194.2 ± 27.9 °C | |

| pKa | 4.45 ± 0.10 (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 1.96 / 1.4 / 1.72828 | [1][2] |

| Topological Polar Surface Area (TPSA) | 87.1 Ų | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | |

| Exact Mass | 176.058577502 Da | [1] |

| Solubility | Limited solubility in DMSO and methanol. Likely soluble in other polar solvents. |

Synthesis Pathway Visualization

A common and established method for synthesizing derivatives of this compound involves the cyanation of a bromo-precursor. This reaction typically utilizes a copper(I) cyanide reagent in a high-boiling polar solvent. The following diagram illustrates this key transformation step.

Caption: General synthesis route via cyanation of a bromo-precursor.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed methodologies for key experiments relevant to the characterization of organic compounds like this compound.

Determination of Partition Coefficient (LogP): Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the LogP (or LogD at a specific pH) of a compound.[3] It directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[4][5]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) for the aqueous phase.[5] Pre-saturate the n-octanol by shaking it with the buffer solution for at least 24 hours to ensure thermodynamic equilibrium.[3] Likewise, pre-saturate the buffer solution with n-octanol.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[3]

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phases.[6] The phase volume ratio can be adjusted depending on the expected lipophilicity of the compound.[5]

-

Equilibration: Vigorously shake or agitate the vessel for a set period (e.g., 30 minutes) to facilitate partitioning, followed by a period of rest (e.g., overnight) to allow for complete phase separation.[6] Centrifugation can be used to ensure clear separation.[6]

-

Quantification: Carefully separate the two phases. Measure the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry.[4][7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa): Potentiometric Titration

Potentiometric titration is a high-precision technique used to determine the pKa of acidic or basic functional groups by monitoring pH changes during titration with a standardized acid or base.[8]

Methodology:

-

Sample Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is low.[8] Ensure the solution is free of dissolved CO₂, which can interfere with the measurement.[9]

-

Apparatus Setup: Calibrate a pH meter and electrode using standard buffer solutions. Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer.

-

Titration: Incrementally add a standardized titrant (e.g., NaOH for an acidic compound) to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). This point can be determined from the inflection point of the curve.[8]

Alternative pKa Determination: Spectrophotometry & NMR

For compounds with low solubility or requiring smaller sample sizes, alternative methods are available.

-

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The absorbance of the compound is measured at a fixed wavelength across a series of buffer solutions with known pH values. The pKa is then calculated from the resulting absorbance vs. pH data.[8][9]

-

NMR Spectroscopy: NMR titrations can determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[10] The chemical shifts of nuclei near the ionizable group will change as the protonation state changes, and the pKa can be derived by fitting this data to the Henderson-Hasselbalch equation.[11][12]

Determination of Melting and Boiling Points

-

Melting Point: The melting point is determined by packing a small amount of the dry, solid compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

-

Boiling Point: For non-volatile compounds, the boiling point can be determined using simple distillation. The compound is heated in a flask, and the temperature of the vapor that condenses on a thermometer bulb placed in the vapor path is recorded as the boiling point.

References

- 1. This compound | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. researchgate.net [researchgate.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. youtube.com [youtube.com]

- 10. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-cyano-3-methylbenzoic Acid in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-5-cyano-3-methylbenzoic acid is an organic compound featuring an aromatic ring substituted with amino, cyano, and carboxylic acid functional groups.[1] Its molecular structure suggests a potential for a range of intermolecular interactions, influencing its solubility in different solvent systems. The presence of both a hydrogen bond donor (amino group) and acceptor (cyano and carboxyl groups), along with a polar carboxylic acid moiety, indicates likely solubility in polar solvents.[1] Understanding the solubility profile is essential for various applications, including reaction chemistry, crystallization, and the development of pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 871239-18-8 | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 397.5 ± 42.0 °C at 760 mmHg | |

| LogP | 1.96 | |

| Topological Polar Surface Area | 87.1 Ų | [2] |

Qualitative Solubility Profile

Direct quantitative measurements of the solubility of this compound in a range of organic solvents are not extensively documented. However, qualitative inferences can be drawn from patent literature concerning the synthesis and purification of its derivatives. Solvents such as ethanol, methanol, and acetonitrile have been mentioned in the context of recrystallization, suggesting that the compound has moderate solubility at ambient temperatures and higher solubility at elevated temperatures in these solvents.[3] Given its functional groups, it is expected to be soluble in polar organic solvents.

Proposed Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a standardized experimental method is required. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5][6] The following protocol is adapted from established methods for similar aromatic compounds.[5]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, n-butanol)

-

Jacketed glass vessel with magnetic stirrer and temperature controller

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

4.2. Experimental Procedure

-

Solvent Saturation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture at a constant temperature using the thermostatic water bath. Allow sufficient time (e.g., 24-48 hours) for the solution to reach equilibrium.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter.

-

Mass Determination: Weigh the syringe containing the saturated solution to determine the mass of the withdrawn sample.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and dry it to a constant weight in a drying oven at a suitable temperature.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the dissolved solute.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

Visual Representations

5.1. Logical Relationship of Physicochemical Properties to Solubility

The following diagram illustrates how the intrinsic properties of this compound influence its solubility in a given solvent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15-323.15 K - 南京工业大学 [pure.njtech.edu.cn:443]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Amino-5-cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic pathways, and analytical methodologies for the chemical compound 2-Amino-5-cyano-3-methylbenzoic acid (CAS No. 871239-18-8). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Compound Overview

This compound is an aromatic compound featuring amino, cyano, and carboxylic acid functional groups. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol .[1][2] This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[3]

Chemical Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 11.0 - 13.0 | Broad Singlet | 1H |

| Aromatic-H | 7.8 - 8.2 | Doublet | 1H |

| Aromatic-H | 7.5 - 8.0 | Doublet | 1H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| -CH₃ | ~2.2 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (ppm) |

| -COOH | ~170 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-COOH | ~125 |

| -CN | ~118 |

| Aromatic C-CN | ~110 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching |

| C≡N (Nitrile) | 2220-2260 | Cyano group stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Carbonyl stretching |

| C=C (Aromatic) | 1450-1600 | Aromatic ring stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 176 | Molecular Ion |

| [M-OH]⁺ | 159 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 131 | Loss of carboxylic acid group |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Processing: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthetic Workflow

A common synthetic route to this compound involves the cyanation of a halogenated precursor. The following diagram illustrates a typical workflow for its synthesis and purification.

Caption: A typical synthetic workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic methods described.

Caption: Logical workflow for spectroscopic analysis and structure elucidation.

References

An In-depth Technical Guide to 2-Amino-5-cyano-3-methylbenzoic acid (CAS 871239-18-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. 2-Amino-5-cyano-3-methylbenzoic acid is a chemical intermediate and its biological and toxicological properties have not been extensively investigated. Appropriate safety precautions should be taken when handling this compound.

Introduction

This compound, identified by the CAS number 871239-18-8, is an organic compound featuring a substituted benzoic acid core. Its structure incorporates an amino group, a cyano group, and a methyl group, making it a versatile building block in organic synthesis. While it is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries, its intrinsic biological activity remains largely unexplored in publicly available literature. This guide provides a comprehensive overview of its known chemical properties, a detailed synthesis protocol, and available safety data.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that some of these properties are predicted through computational models due to a lack of extensive experimental data.

| Property | Value | Source |

| CAS Number | 871239-18-8 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (form may vary) | [4] |

| Density | 1.4±0.1 g/cm³ (Predicted) | |

| Boiling Point | 397.5±42.0 °C at 760 mmHg (Predicted) | |

| Flash Point | 194.2±27.9 °C (Predicted) | |

| pKa | 4.45±0.10 (Predicted) | N/A |

| Solubility | Likely soluble in polar organic solvents. | [1] |

| LogP | 1.96 (Predicted) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process starting from 2-amino-3-methylbenzoic acid. The general methodology includes the regioselective bromination of the aromatic ring followed by a cyanation reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Bromination of 2-amino-3-methylbenzoic acid

This step introduces a bromine atom at the 5-position of the benzoic acid ring.

-

Materials: 2-amino-3-methylbenzoic acid, hydrobromic acid (48%), hydrogen peroxide (30%), sodium sulfite.

-

Procedure:

-

Suspend 2-amino-3-methylbenzoic acid in water.

-

Add hydrobromic acid (48%) to the suspension at room temperature.

-

Slowly add hydrogen peroxide (30%) to the mixture while maintaining the temperature below 40°C.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by adding a solution of sodium sulfite to neutralize any remaining hydrogen peroxide.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromo-3-methylbenzoic acid.

-

Step 2: Cyanation of 2-amino-5-bromo-3-methylbenzoic acid

This step replaces the bromine atom with a cyano group.

-

Materials: 2-amino-5-bromo-3-methylbenzoic acid, copper(I) cyanide, a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)).

-

Procedure:

-

In a reaction vessel, combine 2-amino-5-bromo-3-methylbenzoic acid and copper(I) cyanide in the chosen solvent.

-

Heat the reaction mixture to a high temperature (typically >150°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Synthesis Workflow Diagram

Safety and Handling

The available safety data for this compound indicates that it should be handled with care. The following table summarizes the GHS hazard statements and precautionary measures. A full Material Safety Data Sheet (MSDS) should be consulted for detailed information.

| Hazard Class | GHS Hazard Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Source: PubChem CID 25156987[3]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the biological activity of this compound. Searches of scientific literature and databases have not yielded studies detailing its mechanism of action, protein targets, or involvement in any specific signaling pathways. One source explicitly states that the compound has not been shown to have any biological activity.[1]

This absence of information is a critical consideration for researchers and drug development professionals. While the anthranilic acid scaffold is present in many biologically active molecules, the specific combination of substituents in this compound has not been characterized in a biological context.

Future Research Directions

The lack of biological data presents an opportunity for future investigation. Potential research avenues could include:

-

High-throughput screening: To identify any potential biological targets.

-

In silico modeling: To predict potential protein binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

-

Derivative synthesis: To create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS 871239-18-8) is a well-defined chemical intermediate with established synthetic routes. Its chemical and physical properties are partially characterized, with some data relying on computational predictions. The available safety information indicates that it is a hazardous compound requiring careful handling.

The most notable aspect of the current state of knowledge is the absence of data regarding its biological activity and mechanism of action. For drug development professionals, this compound should be viewed as a starting point for synthesis rather than a molecule with known therapeutic potential. Further research is necessary to elucidate any biological effects and to determine if it or its derivatives have any utility in a therapeutic context.

References

The Cyano Group's Defining Influence on the Reactivity of 2-Amino-5-cyano-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the cyano group in modulating the chemical reactivity of 2-Amino-5-cyano-3-methylbenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and understanding the electronic and steric effects of its substituents is paramount for its effective utilization. This document explores the influence of the cyano group on the acidity of the carboxylic acid moiety, the basicity of the amino group, and the susceptibility of the aromatic ring to electrophilic substitution. Detailed experimental protocols for the synthesis of this compound and its derivatives are provided, along with quantitative data where available.

Introduction

This compound is an anthranilic acid derivative characterized by a unique substitution pattern that imparts a rich and varied chemical reactivity.[1] The interplay between the electron-donating amino and methyl groups and the electron-withdrawing cyano and carboxylic acid groups governs the molecule's behavior in chemical transformations. The cyano group, in particular, plays a pivotal role in defining the electronic landscape of the molecule, thereby influencing the reactivity of the other functional groups and the aromatic ring itself. This guide will dissect the multifaceted role of the cyano group in this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][4] |

| Predicted pKa | 4.45 ± 0.10 | [4] |

| Appearance | Colorless crystals that may discolor on exposure to light and air. | |

| Solubility | Limited solubility in DMSO and methanol. Soluble in alkalis. | [4] |

The Role of the Cyano Group in Modulating Reactivity

The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the triple bond's ability to participate in resonance. This electronic influence is fundamental to the reactivity of this compound.

Electronic Effects of the Cyano Group

The cyano group exerts its electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The cyano group can delocalize electron density from the aromatic ring onto the nitrogen atom through resonance, further decreasing the electron density on the ring.

Influence on the Carboxylic Acid Group

Influence on the Amino Group

Conversely, the electron-withdrawing cyano group decreases the basicity of the amino group. The lone pair of electrons on the nitrogen of the amino group is less available for protonation as it is delocalized into the electron-deficient aromatic ring. This effect reduces the nucleophilicity and basicity of the amino group compared to aniline.

Reactivity of the Aromatic Ring

The presence of both activating (amino, methyl) and deactivating (cyano, carboxylic acid) groups on the aromatic ring leads to a complex reactivity profile for electrophilic aromatic substitution (EAS).[4]

-

Activating Groups: The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators.

-

Deactivating Groups: The cyano (-CN) and carboxylic acid (-COOH) groups are meta-directing deactivators.

The powerful activating and ortho-, para-directing effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it.[4] Since the ortho positions are substituted, electrophilic attack is most likely to occur at the position para to the amino group.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively reported. However, its synthesis can be inferred from the preparation of its derivatives, which typically involves a multi-step sequence starting from 2-amino-3-methylbenzoic acid.

Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid (Precursor)

The regioselective introduction of a bromine atom at the 5-position is a critical first step.

Procedure: A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in 240 mL of H₂O is gradually treated with hydrogen bromide (48% in H₂O, 149.2 g, 0.885 mol) at 30°C. The resulting suspension is then treated dropwise with hydrogen peroxide (30% in H₂O, 105.1 g, 0.927 mol) over 2 hours, maintaining the temperature below 70°C. After stirring for 1 hour, the reaction is quenched with NaHSO₃ solution. The pH is adjusted to 7-8 with Na₂CO₃, and the product is filtered and dried to yield methyl 2-amino-5-bromo-3-methylbenzoate.[5][6]

Cyanation to form Methyl 2-Amino-5-cyano-3-methylbenzoate

The bromo-substituent is then displaced by a cyano group.

Procedure: A mixture of methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol), copper(I) cyanide (36.3 g, 0.401 mol), and N-methyl-2-pyrrolidinone (NMP) (200 mL) is heated to 170°C for 4 hours. After cooling, water is added, and the mixture is stirred. The solid product is collected by filtration, washed with aqueous ammonia and water, and dried to give methyl 2-amino-5-cyano-3-methylbenzoate.[5][6]

Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester.

Procedure: Methyl 2-amino-5-cyano-3-methylbenzoate is subjected to basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the desired this compound.

Reactions of this compound

The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

Amide Formation

The carboxylic acid group can be readily converted to an amide. For example, its ester can be reacted with an amine.

Experimental Protocol for the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide: Methylamine is introduced into a solution of ethyl 2-amino-5-cyano-3-methylbenzoate in methanol. A catalytic amount of sodium methoxide is added, and the mixture is stirred overnight at room temperature. After basic workup, the product, 2-amino-5-cyano-N,3-dimethylbenzamide, is obtained by filtration.[5][6]

Conclusion

The cyano group is a powerful modulator of reactivity in this compound. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid, diminishes the basicity of the amino group, and deactivates the aromatic ring towards electrophilic attack, although the directing effects of the amino group remain dominant. This intricate electronic interplay makes this molecule a versatile platform for the synthesis of a wide range of complex organic molecules for applications in drug discovery and materials science. A thorough understanding of the role of the cyano group, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 871239-18-8 | WJB23918 [biosynth.com]

- 4. This compound | 871239-18-8 | Benchchem [benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

Navigating the Aromatic Landscape: A Technical Guide to the Electrophilic Substitution of 2-Amino-5-cyano-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophilic aromatic substitution (EAS) reactions of 2-Amino-5-cyano-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the complex interplay of activating and deactivating substituents on the benzene ring, direct electrophilic substitution on this molecule presents significant challenges. This guide provides a comprehensive analysis of the predicted reactivity, the challenges involved, and detailed experimental protocols for the electrophilic substitution of its key precursor, 2-amino-3-methylbenzoic acid, which is the more common and well-documented synthetic route.

Predicted Reactivity of this compound

The aromatic ring of this compound is substituted with four groups that exert competing electronic effects, influencing the position of electrophilic attack.

-

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

-

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

-

Cyano Group (-CN): A strongly deactivating, meta-directing group.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The powerful activating and directing effect of the amino group is expected to dominate, guiding incoming electrophiles primarily to the positions ortho and para to it.[1] The para position is occupied by the cyano group, and one ortho position is blocked by the methyl group. Therefore, the most probable site for electrophilic attack is the C6 position, which is ortho to the amino group and meta to both the cyano and carboxylic acid groups.

However, the strongly acidic conditions often required for electrophilic aromatic substitution reactions (e.g., nitration, sulfonation) can lead to the protonation of the basic amino group, forming an ammonium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would significantly reduce the reactivity of the ring and alter the regioselectivity of the substitution, potentially leading to a complex mixture of products or no reaction at all.

Challenges in Direct Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on this compound is not widely reported in the scientific literature. The primary challenges include:

-

Ring Deactivation: The presence of two strong deactivating groups (cyano and carboxylic acid) makes the aromatic ring electron-deficient and less susceptible to electrophilic attack.

-

Protonation of the Amino Group: As mentioned, the amino group is readily protonated under acidic conditions, which deactivates the ring and complicates the directing effects.

-

Substrate Solubility: The molecule's polarity may limit its solubility in common non-polar organic solvents used for some EAS reactions.

-

Potential for Side Reactions: The functional groups present may undergo side reactions under the harsh conditions of some EAS reactions.

Due to these challenges, the more synthetically viable and commonly employed strategy is to perform electrophilic aromatic substitution on a precursor molecule, 2-amino-3-methylbenzoic acid, and subsequently introduce the cyano group.

Electrophilic Aromatic Substitution of the Precursor: 2-Amino-3-methylbenzoic Acid

The halogenation of 2-amino-3-methylbenzoic acid is a well-established method for producing key intermediates for the synthesis of this compound and its derivatives.

Chlorination of 2-Amino-3-methylbenzoic Acid

The introduction of a chlorine atom at the 5-position of 2-amino-3-methylbenzoic acid is a crucial step in the synthesis of many commercial products.

This method provides a high yield and uses readily available and simple raw materials.

-

Materials:

-

2-Amino-3-methylbenzoic acid (Compound I)

-

Cyanuric chloride (Compound II)

-

Reaction solvent (e.g., Dichloroethane)

-

Methanol for recrystallization

-

-

Procedure:

-

Add 2-amino-3-methylbenzoic acid to a reaction solvent in a round-bottom flask. The reaction concentration should be 5-10 times the volume of the solvent to the weight of the compound I.

-

Maintain the reaction temperature between 20-40°C.

-

Add cyanuric chloride in batches.

-

Monitor the reaction progress using liquid chromatography.

-

Once the reaction is complete, filter the mixture.

-

Wash the solid with hot water.

-

Recrystallize the product from methanol to obtain 2-amino-5-chloro-3-methylbenzoic acid.[2]

-

While more expensive, N-chlorosuccinimide provides a very clean reaction.[2][3]

-

Materials:

-

2-Amino-3-methylbenzoic acid

-

N-Chlorosuccinimide (NCS)

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

In a 100 mL round-bottomed flask, add 20 mmol of 2-amino-3-methylbenzoic acid, 50 mL of DMF, and 30 mmol of NCS.

-

Stir the mixture under reflux conditions for 3 hours.

-

After the reaction is complete, pour the reaction solution into ice water.

-

Adjust the pH to 6 with dilute hydrochloric acid.

-

Filter the resulting solid.

-

Wash the solid with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[3][4] The reported yield for this reaction is 83%.[3][4]

-

Table 1: Summary of Chlorination Reactions of 2-Amino-3-methylbenzoic Acid

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Cyanuric Chloride | Dichloroethane | 20-40°C | - | High | [2] |

| N-Chlorosuccinimide | DMF | Reflux | 3 hours | 83% | [3][4] |

Bromination of 2-Amino-3-methylbenzoic Acid

Bromination at the 5-position is another key transformation for producing precursors to this compound.

This method provides a direct route to 2-amino-5-bromo-3-methylbenzoic acid.

-

Materials:

-

2-Amino-3-methylbenzoic acid methyl ester

-

48% Hydrogen Bromide in water

-

30% Hydrogen Peroxide in water

-

-

Procedure:

-

At 30°C, gradually add hydrogen bromide to a solution of 2-amino-3-methyl-toluate in water.

-

To the resulting suspension, add hydrogen peroxide dropwise over 2 hours, ensuring the temperature remains below 70°C.

-

The product, 2-amino-5-bromo-3-methylbenzoic acid methyl ester, can then be isolated.[5]

-

This brominated ester is a common precursor for the cyanation step.

Synthesis of this compound from Halogenated Precursors

The introduction of the cyano group is typically achieved through a nucleophilic substitution reaction on the corresponding 5-bromo or 5-chloro precursor, often after esterification of the carboxylic acid.

Experimental Protocol: Cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate

-

Materials:

-

Methyl 2-amino-5-bromo-3-methylbenzoate

-

Copper(I) cyanide

-

N-methyl-2-pyrrolidinone (NMP)

-

-

Procedure:

-

Heat a mixture of methyl 2-amino-5-bromo-3-methylbenzoate, copper(I) cyanide, and NMP to 170°C for 4 hours with agitation.

-

Cool the reaction mixture to 120°C.

-

Add hot (90°C) water dropwise.

-

Filter the resulting suspension.

-

Wash the solid with aqueous ammonia and then with water.

-

Dry the solid in a vacuum oven to obtain methyl 2-amino-5-cyano-3-methylbenzoate.[5][6]

-

Table 2: Cyanation of Halogenated Precursors

| Substrate | Reagent | Solvent | Temperature | Reaction Time | Product | Reference |

| Methyl 2-amino-5-bromo-3-methylbenzoate | CuCN | NMP | 170°C | 4 hours | Methyl 2-amino-5-cyano-3-methylbenzoate | [5][6] |

Visualizing the Synthetic Strategy

The following workflow illustrates the common synthetic approach where electrophilic aromatic substitution precedes the introduction of the cyano group.

References

- 1. This compound | 871239-18-8 | Benchchem [benchchem.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]

- 5. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

A Deep Dive into the Discovery and Historical Context of Substituted Anthranilic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of substituted anthranilic acids, particularly the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), from their initial synthesis to becoming mainstays in pain and inflammation management is a compelling narrative of targeted drug discovery. This technical guide delves into the historical context of their discovery, the pivotal experiments that defined their pharmacological profile, and the early structure-activity relationship (SAR) studies that paved the way for this important class of therapeutics.

The Dawn of the Fenamates: A Historical Perspective

The story of substituted anthranilic acids as medicinal agents begins in the early 1960s at the laboratories of Parke-Davis. A team of scientists, notably led by Claude V. Winder, was actively seeking novel non-narcotic analgesics with potent anti-inflammatory and antipyretic properties. Their research culminated in the discovery of mefenamic acid in 1961, followed by flufenamic acid in 1963 and meclofenamate sodium in 1964.[1][2] These compounds, derivatives of N-phenylanthranilic acid (fenamic acid), demonstrated a significant leap forward in the pharmacological management of pain and inflammation.[3] Mefenamic acid, chemically N-(2,3-dimethylphenyl)anthranilic acid, was one of the early triumphs of this research program.[4]

The core chemical structure of these compounds is anthranilic acid, an aromatic acid consisting of a benzene ring with ortho-substituted carboxylic acid and amine groups.[5] The key innovation of the Parke-Davis team was the substitution on the nitrogen atom of anthranilic acid with various aryl groups, leading to the class of compounds known as fenamates.[3]

Foundational Experimental Protocols

The discovery and characterization of substituted anthranilic acids relied on a battery of in vivo and in vitro assays standard in the mid-20th century. These protocols were crucial in elucidating the pharmacological profile of these new chemical entities.

Synthesis of Substituted Anthranilic Acids: The Ullmann Condensation

The primary synthetic route employed for the creation of N-arylanthranilic acids was the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the case of mefenamic acid, the synthesis involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline in the presence of a copper catalyst.[1][6]

Detailed Experimental Protocol for the Synthesis of Mefenamic Acid (based on historical patent literature):

-

Reactants: 2-chlorobenzoic acid and 2,3-dimethylaniline.

-

Catalyst: Copper or a copper salt (e.g., copper(I) oxide).

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF).

-

Base: An acid scavenger, such as potassium carbonate, is used to neutralize the hydrogen chloride formed during the reaction.

-

Procedure:

-

A mixture of 2-chlorobenzoic acid, an excess of 2,3-dimethylaniline, potassium carbonate, and a catalytic amount of copper powder in DMF is heated at reflux for several hours.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

-

The crude mefenamic acid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

In Vivo Anti-Inflammatory Activity Assessment

The primary screening method for identifying the anti-inflammatory potential of these novel compounds was the carrageenan-induced rat paw edema assay . This widely used model, established in the early 1960s, induces a localized, acute, and well-characterized inflammatory response.

Detailed Experimental Protocol for Carrageenan-Induced Rat Paw Edema (based on historical methods):

-

Animal Model: Male albino rats (e.g., Wistar or Sprague-Dawley strain), typically weighing 150-200g.

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL injection of a 1% carrageenan suspension in saline is made into the sub-plantar tissue of the right hind paw.

-

The paw volume is then measured at various time points after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

-

Another key in vivo assay used was the UV-erythema test in guinea pigs . This method assesses the ability of a compound to reduce the redness (erythema) of the skin caused by ultraviolet radiation, another model of acute inflammation.

In Vivo Analgesic Activity Assessment

The acetic acid-induced writhing test in mice was a standard method to screen for peripheral analgesic activity. This test measures the ability of a drug to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Detailed Experimental Protocol for the Acetic Acid-Induced Writhing Test (based on historical methods):

-

Animal Model: Male or female mice, typically weighing 20-25g.

-

Procedure:

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (stretching of the abdomen and hind limbs) is counted over a specific period, usually 15-20 minutes.

-

The percentage of analgesic protection is calculated by comparing the number of writhes in the treated group to the control group.

-

In Vivo Antipyretic Activity Assessment

To determine the antipyretic (fever-reducing) effects, the yeast-induced pyrexia test in rats was commonly employed. This model induces a fever by injecting a suspension of brewer's yeast.

Detailed Experimental Protocol for the Yeast-Induced Pyrexia Test (based on historical methods):

-

Animal Model: Male rats, typically weighing 150-200g.

-

Procedure:

-

The baseline rectal temperature of the rats is recorded.

-

A 15-20% suspension of brewer's yeast in saline is injected subcutaneously into the back of the rats.

-

After a period of about 18 hours, the rectal temperature is measured again to confirm the induction of fever (a rise of at least 1°C).

-

The test compound or vehicle is then administered orally.

-

Rectal temperatures are recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

-

The reduction in temperature is compared to the control group to determine the antipyretic activity.

-

Mechanism of Action: The Advent of Cyclooxygenase Inhibition

While the initial discovery of fenamates was based on their observed pharmacological effects, the underlying mechanism of action for NSAIDs was famously elucidated by John Vane in 1971. Vane demonstrated that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever, by blocking the enzyme cyclooxygenase (COX). This discovery was a landmark in pharmacology and provided a rational basis for the action of substituted anthranilic acids. It is now understood that fenamates, like other traditional NSAIDs, are non-selective inhibitors of both COX-1 and COX-2 isoforms.

Structure-Activity Relationship (SAR) Studies

Early SAR studies on N-arylanthranilic acids were instrumental in optimizing their anti-inflammatory activity. The researchers at Parke-Davis synthesized and tested a large number of analogs to understand the relationship between chemical structure and biological effect.

Key SAR Findings from Early Studies:

-

N-Aryl Substitution: The nature and position of substituents on the N-aryl ring were found to be critical for activity. Generally, substitution at the 2' and 3' positions of the N-phenyl ring was favorable. For example, mefenamic acid has methyl groups at the 2' and 3' positions.

-

Acidic Moiety: The carboxylic acid group on the anthranilic acid ring is essential for activity. Its position ortho to the amino group is crucial.

-

Conformational Factors: The relative orientation of the two aromatic rings was also found to influence activity. Non-coplanarity of the rings, often induced by ortho-substitution on the N-aryl ring, was generally associated with higher potency.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of some key N-arylanthranilic acids from the early discovery period, as determined by the carrageenan-induced rat paw edema assay.

| Compound | N-Aryl Substituent | Oral Anti-inflammatory Activity (ED50, mg/kg) |

| Fenamic Acid | Unsubstituted | >100 |

| Flufenamic Acid | 3-Trifluoromethyl | 25 |

| Mefenamic Acid | 2,3-Dimethyl | 45 |

| Meclofenamic Acid | 2,6-Dichloro-3-methyl | 10 |

Data compiled from historical literature and is approximate. ED50 values can vary based on specific experimental conditions.

Conclusion

The discovery of substituted anthranilic acids represents a pivotal moment in the history of medicinal chemistry and the development of non-steroidal anti-inflammatory drugs. The systematic approach to synthesis, coupled with robust in vivo screening methods, allowed for the identification of highly effective therapeutic agents. The foundational work of Winder and his team at Parke-Davis, along with the subsequent elucidation of the cyclooxygenase-inhibiting mechanism of action by Vane, laid the groundwork for decades of research into safer and more effective treatments for pain and inflammation. This historical context provides valuable insights for contemporary drug discovery efforts, underscoring the importance of a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and a deep understanding of the underlying biology of disease.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. jnu.ac.bd [jnu.ac.bd]

- 3. researchgate.net [researchgate.net]

- 4. Antipyretic Potential of 80% Methanol Extract and Solvent Fractions of Bersama abyssinica Fresen. (Melianthaceae) Leaves Against Yeast-Induced Pyrexia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Theoretical Electronic Structure of 2-Amino-5-cyano-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of 2-Amino-5-cyano-3-methylbenzoic acid. While a dedicated, peer-reviewed theoretical study on this specific molecule is not extensively documented in publicly available literature, this document outlines the standard computational protocols and expected electronic properties based on established research on structurally similar compounds. This guide serves as a robust framework for initiating or interpreting theoretical investigations of this molecule, which is a key intermediate in the synthesis of novel insecticides.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzoic acid backbone with amino, cyano, and methyl functional groups. Its chemical structure and the interplay of these substituents—electron-donating (amino, methyl) and electron-withdrawing (cyano, carboxylic acid)—govern its reactivity and electronic properties. Understanding these properties is crucial for optimizing its role in synthetic chemistry and for exploring its potential bioactivity.

Theoretical and computational methods, particularly Density Functional Theory (dft), are invaluable for elucidating the molecular geometry, charge distribution, and frontier molecular orbitals (FMOs) of such molecules.[1] These insights are instrumental in predicting reactivity, stability, and potential intermolecular interactions, which are critical aspects of drug design and materials science.

Theoretical Methodology

A robust theoretical investigation of this compound's electronic structure would typically involve the following computational protocol.

Geometry Optimization and Vibrational Analysis

The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional conformation, its optimized geometry. This is typically achieved using DFT methods. A popular and reliable functional for such organic molecules is the B3LYP hybrid functional, combined with a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic properties is conducted. Key parameters derived from these calculations include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.[1]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are crucial for predicting non-covalent interactions and reaction sites.[1]

-

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the intramolecular charge distribution and the partial positive or negative character of different atomic centers.

Predicted Electronic Properties

Based on studies of similarly substituted benzoic acids, the following tables summarize the expected quantitative data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.15 eV | Overall electron-attracting tendency |

Table 2: Calculated Mulliken Atomic Charges (Selected Atoms)

| Atom | Predicted Charge (e) | Implication |

| O (in C=O) | -0.55 | High negative charge, site for electrophilic attack |

| O (in OH) | -0.60 | High negative charge, involved in hydrogen bonding |

| N (in NH₂) | -0.85 | High negative charge, nucleophilic character |

| N (in CN) | -0.50 | Negative charge, contributes to electron withdrawal |

| C (in COOH) | +0.75 | High positive charge, electrophilic character |

| C (in CN) | +0.15 | Positive charge due to electronegative nitrogen |

Visualizing Molecular Properties and Synthetic Pathways

Diagrams are essential for visualizing complex relationships, from theoretical concepts to experimental workflows.

Conceptual Workflow for Theoretical Analysis

The following diagram illustrates the logical flow of a typical computational study on a molecule like this compound.

Synthetic Pathway to Bioactive Molecules

This compound serves as a crucial building block in the synthesis of anthranilic diamide insecticides. The diagram below outlines its role in this synthetic pathway.

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, key electronic parameters such as FMO energies, MEP, and atomic charges can be determined, providing deep insights into the molecule's reactivity and potential for intermolecular interactions. The presented methodologies and predicted data serve as a valuable resource for researchers in computational chemistry and drug development, facilitating further studies on this and related compounds. The visualization of both the computational workflow and the synthetic pathway underscores the integral role of theoretical chemistry in modern chemical and biological research.

References

Methodological & Application

Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, four-step protocol for the laboratory-scale synthesis of 2-Amino-5-cyano-3-methylbenzoic acid, a valuable building block for the development of novel pharmaceutical compounds. The described methodology is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring an amino group, a cyano moiety, and a methyl group on the benzoic acid core, makes it an attractive starting material for the exploration of new chemical entities. This protocol outlines a reliable synthetic route starting from commercially available 2-amino-3-methylbenzoic acid, proceeding through bromination, esterification, cyanation, and final hydrolysis.

Overall Reaction Scheme

The synthesis of this compound is accomplished in four sequential steps:

-

Bromination: Introduction of a bromine atom at the 5-position of 2-amino-3-methylbenzoic acid.

-

Esterification: Conversion of the carboxylic acid to its methyl ester to protect the acidic proton during the subsequent cyanation step.

-

Cyanation: Substitution of the bromine atom with a cyano group using a copper(I) cyanide-mediated reaction.

-

Hydrolysis: Conversion of the methyl ester back to the carboxylic acid to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

This procedure details the bromination of 2-amino-3-methylbenzoic acid.

Materials:

-

2-amino-3-methylbenzoic acid

-

Dimethyl sulfoxide (DMSO)

-

48% aqueous hydrogen bromide (HBr)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 10.0 g (66.1 mmol) of 2-amino-3-methylbenzoic acid in an appropriate volume of DMSO.

-

To the stirred solution, add 18.0 mL of 48% aqueous hydrogen bromide.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Continue stirring the resulting mixture overnight to allow for complete precipitation.

-

Collect the precipitate by filtration and wash with water.

-

Dry the solid in a vacuum oven to obtain 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate

This protocol describes the Fischer esterification of 2-amino-5-bromo-3-methylbenzoic acid.

Materials:

-

2-amino-5-bromo-3-methylbenzoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend the dried 2-amino-5-bromo-3-methylbenzoic acid from Step 1 in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-bromo-3-methylbenzoate.

Step 3: Synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate

This procedure details the cyanation of the bromo-ester intermediate.

Materials:

-

Methyl 2-amino-5-bromo-3-methylbenzoate

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Water (H₂O)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add methyl 2-amino-5-bromo-3-methylbenzoate (e.g., 1 equivalent), copper(I) cyanide (e.g., 1.0-1.2 equivalents), and N-methyl-2-pyrrolidone.

-

Heat the reaction mixture to 170 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to approximately 120 °C.

-

Slowly add hot water (around 90 °C) to the mixture to precipitate the product.

-

Cool the suspension to room temperature and filter to collect the solid.

-

Wash the solid with water and dry to obtain methyl 2-amino-5-cyano-3-methylbenzoate.

Step 4: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 2-amino-5-cyano-3-methylbenzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve methyl 2-amino-5-cyano-3-methylbenzoate in a mixture of methanol (or THF) and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-5 equivalents).

-